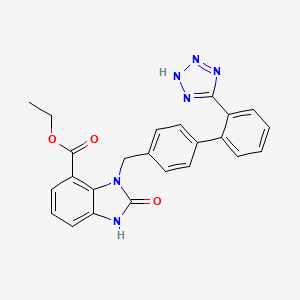

O-Desetheyl Candesartan Ethyl Ester

Description

BenchChem offers high-quality O-Desetheyl Candesartan Ethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Desetheyl Candesartan Ethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N6O3/c1-2-33-23(31)19-8-5-9-20-21(19)30(24(32)25-20)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,25,32)(H,26,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXGTWISDGSVJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Structural Elucidation and Profiling of O-Desethyl Candesartan Ethyl Ester

[1][2]

Executive Summary

O-Desethyl Candesartan Ethyl Ester (CAS: 1225044-20-1) is a structural analog of the antihypertensive drug Candesartan.[1][2][3] It represents a "double-modification" impurity where the benzimidazole core has undergone O-dealkylation (loss of the ethoxy group to form a cyclic urea/oxo moiety) and the carboxylic acid moiety exists as an ethyl ester .[1][2]

Understanding this molecule is vital for drug development professionals because it is isomeric with the active pharmaceutical ingredient (API), Candesartan, making it a challenging interference in chromatographic separation.[1]

Chemical Identity & Structure

This molecule exists in a tautomeric equilibrium, predominantly favoring the 2-oxo (keto) form over the 2-hydroxy (enol) form in solution.[1][2]

| Attribute | Specification |

| Common Name | O-Desethyl Candesartan Ethyl Ester |

| Systematic Name | Ethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2,3-dihydro-1H-benzimidazole-4-carboxylate |

| CAS Registry Number | 1225044-20-1 |

| Molecular Formula | C₂₄H₂₀N₆O₃ |

| Molecular Weight | 440.45 g/mol |

| Isomeric Relationship | Structural isomer of Candesartan (Active Drug) |

Structural Visualization

The following diagram illustrates the connectivity and the critical functional group modifications relative to the parent API.

Figure 1: Structural connectivity highlighting the 2-oxo substitution and ethyl esterification.[1][2]

Formation Pathways and Origin

The presence of O-Desethyl Candesartan Ethyl Ester typically points to specific stress conditions or synthetic side reactions.[1][2]

Mechanism of Formation[2]

-

Acidic Hydrolysis (Ether Cleavage): The ethoxy ether linkage at the C2 position of the benzimidazole is susceptible to acid-catalyzed hydrolysis.[1] If this occurs during the esterification step (or if the ethyl ester intermediate is exposed to strong acid), the ethoxy group is lost, yielding the thermodynamic 2-oxo product.[2]

-

Synthetic Carryover: If the starting material (3-nitrophthalic acid derivative) contains impurities or if the alkylation step to install the ethoxy group is incomplete/reversed, the "desethyl" core propagates through the synthesis.[1]

Figure 2: Degradation pathway showing the conversion of the precursor ethyl ester to the O-desethyl impurity.[1][2]

Analytical Profiling & Identification

Distinguishing this impurity from Candesartan is analytically challenging because they share the same molecular weight (MW 440.[1]45) and formula (C₂₄H₂₀N₆O₃).[1] Mass spectrometry alone is insufficient for differentiation without fragmentation analysis. [1]

NMR Spectroscopy Strategy

Nuclear Magnetic Resonance (NMR) is the definitive tool for structural confirmation.[1]

-

1H NMR Distinction:

-

Candesartan: Shows two sets of ethyl signals (if it were the ethyl ester) or one set (ethoxy).[1]

-

O-Desethyl Candesartan Ethyl Ester:

-

Loss: Disappearance of the triplet/quartet signals associated with the ether linkage (-OCH₂CH₃) on the benzimidazole ring (typically ~4.6 ppm for CH₂).[1][2]

-

Presence: Retention of the triplet/quartet signals associated with the ester linkage (-COOCH₂CH₃) (typically ~4.2 ppm for CH₂).[1][2]

-

Shift: The benzimidazole NH proton (if visible) or ring protons will shift due to the change from an aromatic ether to a cyclic urea/amide-like environment.[1]

-

-

Mass Spectrometry (MS/MS) Fragmentation

While parent ions are identical, fragmentation pathways differ:

-

Candesartan: Fission of the ether bond often yields a characteristic loss of 28 Da (ethylene) or 44 Da (ethoxy radical).[1]

-

O-Desethyl Impurity: The 2-oxo group is robust.[1][2] Fragmentation is dominated by the loss of the ethyl ester group (loss of 28 Da or 46 Da) and the tetrazole cleavage.[1]

HPLC Retention Behavior

In Reverse-Phase Chromatography (C18):

-

Candesartan (Acid): Elutes earlier due to the free carboxylic acid (more polar).[1]

-

Candesartan Ethyl Ester: Elutes later (hydrophobic ester).[1]

-

O-Desethyl Candesartan Ethyl Ester: Elutes between the acid and the full ethyl ester.[1][2] The loss of the ethyl group makes it more polar than the diester, but the esterification makes it less polar than the diacid.[1]

Experimental Protocol: Isolation & Detection

Objective: To isolate and characterize the impurity from a crude reaction mixture.

High-Performance Liquid Chromatography (HPLC) Method

This method separates the isomeric impurity from the active API.[1][2]

-

Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm (Benzimidazole absorption).[1]

Synthesis of Reference Standard (Protocol)

If a commercial standard is unavailable, the impurity can be synthesized via forced degradation.[1]

-

Dissolution: Dissolve 100 mg of Candesartan Ethyl Ester in 10 mL of Ethanol/HCl (1:1 mixture).

-

Reflux: Heat to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the starting material.[1]

-

Neutralization: Cool to room temperature and neutralize with saturated NaHCO₃ solution.

-

Extraction: Extract with Ethyl Acetate (3 x 15 mL).

-

Purification: Evaporate solvent and purify via Flash Column Chromatography (Silica Gel, eluting with DCM:MeOH 95:5).

-

Validation: Confirm structure via 1H NMR (verify loss of ether-ethyl signals).

References

-

European Directorate for the Quality of Medicines (EDQM). Candesartan Cilexetil Monograph 2573.[1] European Pharmacopoeia.[1] Available at: [Link][1][2]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2541 (Candesartan). PubChem.[1][4][5] Available at: [Link][1][2]

Sources

- 1. 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid;1-hydroxyethyl oxan-2-yl carbonate | C32H34N6O8 | CID 68848020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Candesartan | C24H20N6O3 | CID 2541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. PubChemLite - O-desethyl candesartan (C22H16N6O3) [pubchemlite.lcsb.uni.lu]

- 5. 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid;7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | C44H54N6O8 | CID 66880216 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to O-Desetheyl Candesartan Ethyl Ester

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of O-Desetheyl Candesartan Ethyl Ester, a significant impurity and metabolite of the angiotensin II receptor antagonist, Candesartan. This document delves into its chemical identity, physicochemical properties, and its relevance in the context of the parent drug's metabolism and analysis. Detailed analytical methodologies for its identification and quantification are presented, along with a discussion of its synthesis and toxicological significance. This guide is intended to be an essential resource for professionals engaged in the research, development, and quality control of Candesartan-related pharmaceuticals.

Introduction: The Significance of Candesartan and its Metabolites

Candesartan is a potent and selective angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[1][2][3] It is administered as a prodrug, Candesartan Cilexetil, which undergoes rapid and complete hydrolysis to the active moiety, Candesartan, during absorption from the gastrointestinal tract.[1][3][4][5] While the primary metabolic pathway involves this ester hydrolysis, minor metabolic transformations also occur. One such transformation is the O-deethylation of Candesartan, leading to the formation of an inactive metabolite.[1][4] O-Desetheyl Candesartan Ethyl Ester is a key reference compound in the study of this metabolic pathway and is also considered an important impurity in the manufacturing of Candesartan Cilexetil. A thorough understanding of its properties is therefore crucial for ensuring the quality, safety, and efficacy of the final drug product.

Chemical Identification and Physicochemical Properties

Nomenclature and CAS Number

-

Systematic Name: 2,3-Dihydro-2-oxo-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic acid ethyl ester[6]

-

Common Synonyms: O-Desetheyl Candesartan Ethyl Ester, Candesartan Ethyl Ester Desethyl Analog, Candesartan O-Desethyl Ethyl Ester[6]

Molecular Structure and Properties

The chemical structure of O-Desetheyl Candesartan Ethyl Ester is presented below:

Figure 1: Chemical Structure of O-Desetheyl Candesartan Ethyl Ester

A summary of the key physicochemical properties is provided in the table below:

| Property | Value | Reference(s) |

| Molecular Formula | C24H20N6O3 | [6] |

| Molecular Weight | 440.46 g/mol | [6] |

| Appearance | Off-White Solid | [8] |

| Solubility | Soluble in Methanol and DMSO | [9] |

| Storage | 2-8°C | [8][9] |

Metabolic Pathway and Pharmacological Relevance

Candesartan Cilexetil is the inactive prodrug that is converted to the active form, Candesartan, in the body. While the majority of Candesartan is eliminated unchanged, a minor portion undergoes hepatic metabolism.[4][10] The primary metabolic reaction is O-deethylation, which results in the formation of an inactive metabolite.[1][4] O-Desetheyl Candesartan is this inactive metabolite. The ethyl ester form, O-Desetheyl Candesartan Ethyl Ester, is a crucial reference standard for studying this metabolic process and for identifying related impurities in the drug substance and product.

Figure 2: Simplified Metabolic Pathway of Candesartan Cilexetil

Synthesis and Manufacturing

The synthesis of O-Desetheyl Candesartan Ethyl Ester is typically undertaken for its use as a reference standard in analytical testing. While specific proprietary synthesis routes are not publicly detailed, a general approach can be inferred from the synthesis of Candesartan and its analogues. One potential route involves the reaction of a cyanobiphenyl benzimidazole intermediate with an appropriate azide, followed by esterification.[11][12]

A generalized one-pot synthesis for Candesartan involves the reaction of cyanobiphenyl benzimidazole with a trialkyltin or triaryltin azide to form the candesartan ethyl ester, which is then hydrolyzed.[11][12] The synthesis of the O-desethyl analog would likely follow a similar pathway with modified starting materials or reaction conditions to yield the desired product.

Analytical Methodologies

The accurate detection and quantification of O-Desetheyl Candesartan Ethyl Ester as an impurity in Candesartan Cilexetil are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UPLC) are the most common analytical techniques employed.[13][14]

Representative HPLC Method

A typical reversed-phase HPLC method for the analysis of Candesartan and its impurities would involve the following:

-

Column: Octadecylsilyl (C18), 250 mm x 4.6 mm, 5 µm particle size[14]

-

Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile). A common isocratic mixture is 20:80 (v/v) of phosphate buffer and acetonitrile.[14]

-

Flow Rate: 1.0 mL/min[14]

-

Column Temperature: Ambient or controlled (e.g., 30°C)

Method Validation

Any analytical method used for the quantification of impurities must be thoroughly validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Stability and Storage

As a reference standard, the stability of O-Desetheyl Candesartan Ethyl Ester is of paramount importance. It should be stored under controlled conditions to prevent degradation.

-

Light: Protect from light to prevent photodegradation.

-

Moisture: Store in a well-sealed container to protect from moisture.

Forced degradation studies on Candesartan Cilexetil have shown that significant degradation occurs in acidic, alkaline, and oxidative conditions.[14] It is reasonable to assume that O-Desetheyl Candesartan Ethyl Ester would exhibit similar stability characteristics.

Conclusion

O-Desetheyl Candesartan Ethyl Ester is a critical compound in the context of the development and quality control of Candesartan Cilexetil. A comprehensive understanding of its chemical and physical properties, its role as a metabolite and impurity, and the analytical methods for its detection are essential for pharmaceutical scientists and researchers. This guide provides a foundational understanding of this important molecule, enabling better control over the quality and safety of Candesartan-based therapies.

References

- Candesartan - StatPearls - NCBI Bookshelf. (2025, December 13).

- ATACAND® TABLETS - accessdata.fda.gov.

- Candesartan cilexetil: Pharmacodynamics, Pharmacokinetics and Therapeutic Uses.

- PRODUCT MONOGRAPH PrNTP-CANDESARTAN (Candesartan cilexetil) 8 mg, 16 mg, 32 mg Tablets Angiotensin II AT1 Receptor Blocker Teva. (2013, July 12).

- Candesartan - Wikipedia.

- Candesartan Ethyl Ester Desethyl Analog 1225044-20-1 Lotusfeet Pharma | Impurity Standards Supplier.

- O-Desethyl Candesartan | CAS 168434-02-4 - LGC Standards.

- Candesartan Ethyl Ester Desethyl Analog | CAS No- 1225044-20-1 - Simson Pharma.

- CAS No : 168434-02-4 | Product Name : O-Desethyl Candesartan | Pharmaffiliates.

- O-Desethyl Candesartan | CAS 168434-02-4 | SCBT - Santa Cruz Biotechnology.

- O-Desethyl Candesartan Cilexetil | 869631-11-8 - ChemicalBook. (2025, January 27).

- candesartan ethyl ester desethyl n2-cilexetil analog - Allmpus.

- Candesartan: Package Insert / Prescribing Information / MOA - Drugs.com. (2025, December 28).

- O-Desethyl Candesartan Cilexetil | CAS 869631-11-8 | SCBT - Santa Cruz Biotechnology.

- A Review on Candesartan: Pharmacological and Pharmaceutical Profile. (2011, December 19).

- US8143435B2 - One pot process for the preparation of candesartan - Google Patents.

- WO2008044244A2 - One pot process for the preparation of candesartan - Google Patents.

- A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC.

- Candesartan Ethyl Ester Desethyl Analog | CAS No- 1225044-20-1.

- O-Desetheyl Candesartan Methyl Ester | CAS 1203674-06-9 - Veeprho.

- Analytical method development and validation for Candesartan Cilexetil as bulk drug and in pharmaceutical dosage forms by HPLC - SciSpace.

- (PDF) CANDESARTAN ANALYSIS METHODS DURING 2000-2020 - ResearchGate. (2020, June 3).

Sources

- 1. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. japsonline.com [japsonline.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Candesartan - Wikipedia [en.wikipedia.org]

- 6. lotusfeetpharma.com [lotusfeetpharma.com]

- 7. glppharmastandards.com [glppharmastandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. allmpus.com [allmpus.com]

- 10. Candesartan cilexetil: Pharmacodynamics, Pharmacokinetics and Therapeutic Uses_Chemicalbook [chemicalbook.com]

- 11. US8143435B2 - One pot process for the preparation of candesartan - Google Patents [patents.google.com]

- 12. WO2008044244A2 - One pot process for the preparation of candesartan - Google Patents [patents.google.com]

- 13. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

An In-Depth Technical Guide to the Synthesis of O-Desethyl Candesartan Ethyl Ester

This guide provides a comprehensive overview of a plausible and scientifically grounded synthesis pathway for O-Desethyl Candesartan Ethyl Ester, a significant derivative related to the angiotensin II receptor antagonist, Candesartan. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental insights and a robust methodological framework.

Introduction and Significance

Candesartan Cilexetil is a widely prescribed antihypertensive prodrug that is rapidly hydrolyzed in the body to its active form, Candesartan. During the synthesis and degradation of Candesartan Cilexetil, various related substances and impurities can be formed. One such derivative is O-Desethyl Candesartan, where the 2-ethoxy group on the benzimidazole ring is replaced by a hydroxyl group, forming a 2-oxo-benzimidazole structure. The ethyl ester variant of this compound, O-Desethyl Candesartan Ethyl Ester, is a crucial reference standard for analytical method development, impurity profiling, and stability studies of Candesartan Cilexetil. Understanding its synthesis is paramount for ensuring the quality and safety of the final drug product.

This guide will delineate a strategic synthetic approach to O-Desethyl Candesartan Ethyl Ester, drawing upon established chemical principles and analogous syntheses of related Candesartan impurities.

Retrosynthetic Analysis and Strategic Approach

The synthesis of O-Desethyl Candesartan Ethyl Ester can be logically approached by considering the formation of the core benzimidazole-7-carboxylate structure and the subsequent N-alkylation with the biphenylmethyl moiety. A plausible retrosynthetic analysis is depicted below:

Caption: Retrosynthetic pathway for O-Desethyl Candesartan Ethyl Ester.

The forward synthesis, therefore, will focus on three key stages:

-

Formation of the Benzimidazolone Core: Synthesis of Ethyl 2-hydroxy-1H-benzo[d]imidazole-7-carboxylate.

-

Synthesis of the Biphenylmethyl Sidechain: Preparation of a suitable alkylating agent, such as 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.

-

Coupling and Final Tetrazole Formation: N-alkylation of the benzimidazolone core with the biphenylmethyl sidechain, followed by the conversion of the nitrile group to the tetrazole ring.

Detailed Synthesis Pathway

The proposed synthesis pathway leverages common and well-documented reactions in heterocyclic and medicinal chemistry.

Stage 1: Synthesis of Ethyl 2-hydroxy-1H-benzo[d]imidazole-7-carboxylate (Intermediate 1)

The formation of the 2-oxo-benzimidazole (benzimidazolone) core is a critical first step. This can be achieved through the cyclization of an appropriately substituted diamine precursor.

Physicochemical Profiling and Control of Candesartan Impurities: A Technical Guide

Executive Summary: The Prodrug Paradox

Candesartan cilexetil (TCV-116) represents a classic case of prodrug engineering designed to overcome the poor oral bioavailability of the active moiety, Candesartan (CV-11974).[1] While the cilexetil ester moiety significantly enhances lipophilicity and absorption, it introduces a complex impurity profile characterized by sensitivity to hydrolysis and transesterification.

This guide moves beyond standard pharmacopeial lists to analyze the causality of impurity formation. We focus on the physicochemical drivers—pKa shifts, solubility differentials, and tetrazole ring tautomerism—that dictate how these impurities behave during synthesis, storage, and analysis.

Physicochemical Architecture: Parent vs. Active[1]

To understand the impurities, one must first contrast the prodrug with its primary degradation product (the active metabolite). The dramatic shift in physicochemical properties upon hydrolysis is the basis for both therapeutic action and analytical separation.

Table 1: Comparative Physicochemical Profile

| Property | Candesartan Cilexetil (Prodrug) | Candesartan (Active Metabolite/Impurity A) | Impact on Analysis |

| Molecular Weight | 610.66 g/mol | 440.45 g/mol | Mass shift of -170 Da (Loss of cilexetil moiety).[1] |

| LogP (Lipophilicity) | ~6.1 (Highly Lipophilic) | ~3.8 (Amphiphilic) | Prodrug elutes late in RP-HPLC; Active elutes significantly earlier.[1] |

| Solubility (Water) | Practically Insoluble (< 1 µg/mL) | pH-dependent (Soluble at pH > 6) | Aqueous mobile phases require high organic content or pH adjustment.[1] |

| pKa Values | ~6.0 (Tetrazole) | pKa₁: 3.6 (Carboxyl)pKa₂: 6.0 (Tetrazole) | The active form becomes dianionic at physiological pH; Prodrug is monoanionic.[1] |

| H-Bond Donors | 1 | 2 | Active form has higher potential for silanol interactions in HPLC.[1] |

Impurity Classification & Mechanistic Origins

The impurity profile of Candesartan Cilexetil is dominated by the stability of two functional groups: the ester linkage (susceptible to hydrolysis) and the tetrazole ring (susceptible to alkylation regio-isomerism).[1]

Degradation Impurities (The Hydrolysis Cascade)[1]

-

Impurity A (Ph.[1] Eur.): Desethyl Candesartan Cilexetil [1]

-

Impurity B (Ph.[1] Eur.): Ethyl Ester Analog [1]

-

Mechanism:[1][5][7][8] Transesterification.[1][7] If ethanol is used during crystallization or wet granulation, the cilexetil moiety can be exchanged for an ethyl group.

-

Physicochemical Note: Structurally very similar to the prodrug but lacks the bulky cyclohexyl group, altering retention time slightly.

Process-Related Impurities (Regio-Isomerism)[1]

The synthesis of the tetrazole ring often involves trityl protection. A critical challenge is the N1 vs. N2 alkylation .

-

N2-Ethyl Isomer: The desired pharmacophore requires specific alkylation.[1]

-

N1-Ethyl Isomer (Impurity): A common byproduct during the alkylation step of the benzimidazole to the biphenyl tetrazole system.[1] These isomers have identical molecular weights (isobaric) but distinct dipole moments, requiring high-resolution chromatography for separation.[1]

The "Sartan" Alert: N-Nitrosamines[1]

Following the global regulatory recall of sartans, Candesartan is scrutinized for:

-

NDEA (N-Nitrosodiethylamine): Can form if sodium nitrite (used in tetrazole synthesis azidation) reacts with secondary amines (like diethylamine) present as reagent impurities or solvents.[1]

-

Control Strategy: Strict control of nitrite content in raw materials and avoidance of secondary amines in the final synthetic steps.

Visualizing the Degradation Pathway[4][8][10]

The following diagram maps the kinetic flow from the prodrug to its primary impurities.

Figure 1: Degradation and formation pathways of key Candesartan Cilexetil impurities. Red arrows indicate primary stability risks.

Analytical Protocol: Stability-Indicating Method

To reliably quantify these impurities, a method must separate the highly lipophilic prodrug from the polar active metabolite and the isobaric isomers.

Validated HPLC-UV Conditions

This protocol is derived from optimized stability-indicating methodologies capable of separating Impurities A through G.[1]

-

Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse or equivalent).[1] Why: High carbon load required to retain the lipophilic prodrug.

-

Column Temperature: 25°C.

-

Detection: UV at 254 nm (primary) and 210 nm (for impurities lacking strong chromophores).[1]

-

Mobile Phase A: Phosphate Buffer pH 3.0 (10 mM). Why: Acidic pH suppresses ionization of the carboxyl group in Impurity A, improving peak shape.

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |

| 0.0 | 60 | 40 | Initial equilibration |

| 15.0 | 20 | 80 | Elution of Impurity A & Isomers |

| 25.0 | 10 | 90 | Elution of Prodrug & Impurity B |

| 30.0 | 60 | 40 | Re-equilibration |

Self-Validating System Suitability Criteria

-

Resolution (Rs): > 2.0 between Impurity A and Candesartan Cilexetil.

-

Tailing Factor: < 1.5 for the parent peak (indicates minimal silanol interaction).[1][4]

-

Precision: RSD < 2.0% for 6 replicate injections.

Analytical Decision Tree (Workflow)

When an unknown peak appears, use this logic flow to characterize it.

Figure 2: Decision matrix for identifying unknown impurities in Candesartan Cilexetil bulk or dosage forms.

References

-

European Directorate for the Quality of Medicines (EDQM). Candesartan Cilexetil Monograph 2573. European Pharmacopoeia (Ph.[1] Eur.) 10.[1][7][11]0. [1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2541, Candesartan. Retrieved February 27, 2026. [Link][1]

-

Phechkrajang, C. M., et al. (2017). Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method. Pharmaceutical Chemistry Journal, 51(5), 416–424.[1][10] [Link]

-

Subba Rao, D. V., et al. (2010). LC and LC-MS/TOF studies on stress degradation behaviour of Candesartan Cilexetil. Journal of Pharmaceutical and Biomedical Analysis, 52(3), 345-350.[1] [Link]

-

International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. [Link]

Sources

- 1. Candesartan Cilexetil | C33H34N6O6 | CID 2540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Candesartan | C24H20N6O3 | CID 2541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method - Phechkrajang - Pharmaceutical Chemistry Journal [journals.rcsi.science]

- 11. akjournals.com [akjournals.com]

Mechanistic Insight: Formation of O-Desethyl Candesartan Ethyl Ester

Technical Guide for Pharmaceutical Impurity Profiling

Executive Summary

In the development and stability profiling of Candesartan Cilexetil , the identification of degradation products is critical for CMC (Chemistry, Manufacturing, and Controls) compliance. While the primary hydrolytic metabolite (Candesartan) and the desethyl analog (Impurity B) are well-documented, the O-Desethyl Candesartan Ethyl Ester represents a complex, "dual-modification" impurity.

This guide details the mechanistic formation of this specific impurity, which arises from a convergence of ether hydrolysis and transesterification pathways, typically catalyzed by acidic conditions in the presence of ethanol. Understanding this mechanism is essential for process chemists optimizing the final crystallization steps and analytical scientists developing stability-indicating methods.

Chemical Identity & Structural Context[1][2][3][4][5][6]

To understand the formation, we must first define the starting material and the target impurity relative to the pharmacopeial standards.

| Compound | Common Name | Chemical Modification |

| Parent | Candesartan Cilexetil | Prodrug (Cilexetil ester + 2-Ethoxy benzimidazole) |

| Metabolite | Candesartan | Active Drug (Carboxylic acid + 2-Ethoxy benzimidazole) |

| Impurity B (EP) | O-Desethyl Candesartan Cilexetil | Loss of Ethyl on Benzimidazole (2-Oxo/Hydroxy) |

| Target | O-Desethyl Candesartan Ethyl Ester | Loss of Ethyl (Benzimidazole) + Ethyl Esterification (Carboxyl) |

Structural Characteristic of the Target: The target impurity contains a 2-oxo-benzimidazole ring (resulting from O-desethylation) and an ethyl ester moiety at the C7 position (replacing the cilexetil group).

Reaction Mechanism: The Dual Pathway

The formation of O-Desethyl Candesartan Ethyl Ester is rarely a single-step process. It typically occurs via a cascade reaction in ethanolic media under acidic stress . This is common during workup procedures where ethanol is used as a solvent and trace acid (e.g., HCl or acetic acid) is present, or during forced degradation studies.

Phase 1: The O-Desethylation (Ether Hydrolysis)

The "O-Desethyl" moiety refers to the conversion of the 2-ethoxy group on the benzimidazole ring into a 2-hydroxy group, which immediately tautomerizes to the thermodynamically stable 2-oxo (benzimidazolone) form.

-

Mechanism: Acid-Catalyzed Imidate Hydrolysis.

-

Chemistry: The 2-ethoxy-benzimidazole system functions chemically as a cyclic imidate ether. Unlike standard aliphatic ethers, this position is activated by the adjacent nitrogen atoms.

-

Protonation: The N3 nitrogen of the benzimidazole protonates, increasing the electrophilicity of the C2 carbon.

-

Nucleophilic Attack: Water (present as moisture or in the acid source) attacks the C2 position.

-

Elimination: Ethanol is eliminated as a leaving group, generating the 2-hydroxy intermediate.

-

Tautomerization: Rapid keto-enol tautomerization favors the 2-oxo form.

-

Phase 2: Transesterification (Ethyl Ester Formation)

Simultaneously (or sequentially), the cilexetil ester moiety undergoes substitution.

-

Mechanism: Acid-Catalyzed Nucleophilic Acyl Substitution.

-

Chemistry: The cilexetil group is a bulky carbonate ester. In the presence of ethanol (solvent) and acid:

-

Activation: The carbonyl oxygen of the ester is protonated.

-

Attack: Ethanol acts as the nucleophile, attacking the carbonyl carbon.

-

Collapse: The tetrahedral intermediate collapses, expelling the cilexetil alcohol (cyclohexyl 1-hydroxyethyl carbonate) and forming the Candesartan Ethyl Ester .

-

Pathway Visualization

The following diagram illustrates the convergence of these two pathways leading to the target impurity.

Figure 1: Convergent pathways for the formation of O-Desethyl Candesartan Ethyl Ester. The impurity forms when both the labile ether and the ester moiety are modified.

Experimental Validation Protocol

To confirm the formation mechanism and generate the impurity for reference standard characterization (RRT determination), the following forced degradation protocol is recommended. This protocol is designed to be self-validating by including time-point analysis to track the intermediate species.

Reagents Required[4][11]

-

Ethanol (Absolute)

-

0.1 N Hydrochloric Acid (HCl)

-

LC-MS grade Acetonitrile (for quenching)

Step-by-Step Synthesis Workflow

-

Preparation: Dissolve 100 mg of Candesartan Cilexetil in 10 mL of Ethanol.

-

Acidification: Add 1.0 mL of 0.1 N HCl.

-

Stress Induction: Reflux the mixture at 60°C.

-

Time-Point Monitoring (Critical):

-

Quenching: Neutralize with 0.1 N NaOH or dilute with mobile phase to stop the reaction.

-

Isolation: Evaporate solvent and purify via Preparative HPLC (C18 column, Acetonitrile/Water gradient).

Analytical Confirmation (LC-MS)

-

Parent Mass: ~610 Da[7]

-

Target Mass: The target impurity will show a distinct mass shift.

-

Loss of Cilexetil (-C7H11O3) + Gain of Ethyl (+C2H5).

-

Loss of Ethyl on ring (-C2H5) + Gain of H (+H).

-

Calculation: Verify the exact molecular weight (approx. 440-450 Da range depending on exact formula weight) compared to the parent.

-

UV Spectrum: The "O-Desethyl" (2-oxo) chromophore has a distinct UV absorption profile compared to the 2-ethoxy parent, often showing a shift in

due to the change in the benzimidazole conjugation.

-

Control Strategy in Drug Development

Preventing this impurity requires strict control over the solvent system and pH during the final stages of API manufacturing and drug product formulation.

| Critical Process Parameter (CPP) | Risk Factor | Mitigation Strategy |

| Solvent Selection | Use of Ethanol or Methanol in final crystallization. | Use non-nucleophilic solvents (e.g., Acetone, IPA) if acid is present. If Ethanol is required, ensure pH > 4.0. |

| pH Control | Acidic carryover from detritylation steps. | Ensure complete neutralization of the trityl deprotection acid before adding alcohol solvents. |

| Temperature | High drying temperatures (>50°C) with residual solvent. | Implement vacuum drying at lower temperatures to prevent thermal acceleration of the hydrolysis. |

References

-

Havlíček, J., et al. (2009). Identification, synthesis and structural determination of some impurities of candesartan cilexetil. Collection of Czechoslovak Chemical Communications.[1]

-

Rao, R. N., et al. (2012). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Journal of Pharmaceutical and Biomedical Analysis.

-

European Pharmacopoeia (Ph. Eur.). Candesartan Cilexetil Monograph: Impurity B and Impurity A definitions.

-

PubChem. O-Desethyl Candesartan (Compound Summary). National Library of Medicine.

-

Veeprho Laboratories. Candesartan Ethyl Ester Desethyl Analog Standards.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. O-Desethyl Candesartan | CAS 168434-02-4 | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]

- 5. veeprho.com [veeprho.com]

- 6. Estimation of Candesartan Cilexetil by Extractive Colorimetric Methods in Bulk and Pharmaceutical Dosage Form - ProQuest [proquest.com]

- 7. allmpus.com [allmpus.com]

- 8. Impurity standards catalogue List | PDF [slideshare.net]

A Comprehensive Technical Guide to O-Desetheyl Candesartan Ethyl Ester: A Critical Reference Standard in Pharmaceutical Quality Control

Executive Summary

This technical guide provides an in-depth analysis of O-Desetheyl Candesartan Ethyl Ester, a critical process-related impurity and potential degradation product of the antihypertensive drug, Candesartan Cilexetil. For researchers, analytical scientists, and drug development professionals, the control and accurate quantification of such impurities are paramount to ensuring the safety, efficacy, and regulatory compliance of the final drug product. This document elucidates the fundamental role of reference standards in pharmaceutical analysis, details the metabolic and synthetic origins of O-Desetheyl Candesartan Ethyl Ester, and presents a field-proven, step-by-step UPLC protocol for its identification and quantification. By grounding technical procedures in scientific rationale, this guide serves as an essential resource for laboratories engaged in the quality control of Candesartan Cilexetil.

The Indispensable Role of Reference Standards in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, analytical data forms the bedrock of quality assurance. Reference standards are highly purified and well-characterized compounds that serve as the benchmark for this data, ensuring its accuracy, precision, and reliability.[1] They are not merely reagents but are foundational to the entire quality system, mandated by regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[2]

Reference standards are classified into two main categories:

-

Primary Standards: These are of the highest purity and are typically obtained from official sources like the USP or EP.[2][3] They are used to calibrate analytical instruments and validate methods.[1]

-

Working (or Secondary) Standards: These are qualified against a primary standard and are used for routine, day-to-day quality control testing, offering a cost-effective solution for frequent analyses.[2]

The use of a specific, well-characterized reference standard for each known impurity is not just good practice; it is a regulatory expectation. It allows for the unambiguous identification (typically by retention time comparison) and accurate quantification of impurities in a drug substance or product, which is essential for batch release and stability studies.[1][4]

Candesartan Cilexetil: Mechanism, Metabolism, and the Genesis of Impurities

Candesartan Cilexetil is a potent angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension.[5][6] It is administered as a prodrug, meaning it is biologically inactive until it is metabolized in the body.[7] During absorption from the gastrointestinal tract, esterase enzymes rapidly hydrolyze the cilexetil group to form the active therapeutic agent, Candesartan.[8]

While this activation is the primary metabolic pathway, minor biotransformation and synthetic side reactions can occur. One such pathway involves O-deethylation of the ethoxy group at the 2-position of the benzimidazole ring, a reaction that can be mediated by hepatic enzymes.[6][8] Furthermore, impurities can be introduced during the complex multi-step synthesis of the drug substance. Acidic conditions used for deprotection of intermediates in some synthesis routes can lead to the formation of process-related impurities.[5][9] It is within this context that O-Desetheyl Candesartan Ethyl Ester emerges as a significant impurity that must be monitored.

Profile of a Critical Impurity: O-Desetheyl Candesartan Ethyl Ester

O-Desetheyl Candesartan Ethyl Ester is a well-documented process-related impurity and potential degradant of Candesartan Cilexetil.[10] It is recognized by the European Pharmacopoeia as "Candesartan Cilexetil EP Impurity B".[10]

-

Chemical Name: 2,3-Dihydro-2-oxo-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic acid ethyl ester.[11]

-

Molecular Formula: C24H20N6O3.[11]

-

Molecular Weight: 440.46 g/mol .[11]

-

Origin: This impurity is characterized by the replacement of the 2-ethoxy group on the benzimidazole ring with a 2-oxo (carbonyl) group. It can be formed during synthesis, particularly under certain acidic conditions, or as a product of oxidative degradation.[5][9][12] Its presence in the final drug substance must be strictly controlled within the limits defined by pharmacopoeias and the International Council for Harmonisation (ICH) guidelines.

The availability of a highly purified O-Desetheyl Candesartan Ethyl Ester reference standard is therefore essential for any laboratory tasked with the quality control of Candesartan Cilexetil.

Experimental Protocol: Quantification of O-Desetheyl Candesartan Ethyl Ester via RP-UPLC

This section provides a robust, self-validating protocol for the analysis of O-Desetheyl Candesartan Ethyl Ester. The choice of Ultra-High-Performance Liquid Chromatography (UPLC) is deliberate; its use of sub-2-μm particle columns provides significantly higher resolution, sensitivity, and speed compared to traditional HPLC, making it ideal for impurity analysis.[13][14]

Objective: To accurately identify and quantify O-Desetheyl Candesartan Ethyl Ester in a Candesartan Cilexetil drug substance or product.

Principle of the Method: The method utilizes reversed-phase chromatography to separate Candesartan Cilexetil from its more polar and less polar impurities. A gradient elution is employed to ensure adequate resolution of all relevant compounds within a reasonable runtime. Detection is performed using a UV detector at a wavelength where both the active ingredient and the impurity exhibit significant absorbance.

Materials and Reagents:

-

Reference Standards: USP/EP Candesartan Cilexetil RS, O-Desetheyl Candesartan Ethyl Ester RS.

-

Solvents: HPLC-grade or UPLC-grade Acetonitrile and Methanol.

-

Water: Ultrapure water (18.2 MΩ·cm).

-

Reagents: Glacial Acetic Acid or Formic Acid.

-

Column: Acquity UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm (or equivalent).

Step-by-Step Protocol

-

Preparation of Solutions:

-

Diluent: Mix Acetonitrile and Water in a 70:30 (v/v) ratio.

-

Mobile Phase A: Add 0.1% Acetic Acid to a mixture of Water and Acetonitrile (95:5, v/v).

-

Mobile Phase B: Add 0.1% Acetic Acid to a mixture of Water and Acetonitrile (5:95, v/v).

-

Reference Standard Solution (Candesartan Cilexetil): Accurately weigh and dissolve USP Candesartan Cilexetil RS in Diluent to obtain a final concentration of approximately 0.5 mg/mL. Further dilute this solution with Diluent to a concentration of 2.5 µg/mL.[13] This will serve as the standard for quantifying the main peak and, by extension, the impurities relative to it.

-

Impurity Standard Solution (O-Desetheyl Candesartan Ethyl Ester): Accurately weigh and dissolve O-Desetheyl Candesartan Ethyl Ester RS in Diluent to obtain a known concentration, for example, 1.0 µg/mL. This is used for peak identification and can be used for direct quantification if a specific response factor is not applied.

-

System Suitability Solution (SSS): Prepare a solution in Diluent containing approximately 0.5 mg/mL of Candesartan Cilexetil and 1.0 µg/mL of O-Desetheyl Candesartan Ethyl Ester. This solution is critical for verifying the resolving power of the chromatographic system.

-

Sample Solution: Accurately weigh and dissolve the Candesartan Cilexetil sample (API or powdered tablets) in Diluent to obtain a final concentration of approximately 0.5 mg/mL.[13]

-

-

Chromatographic Conditions & System Suitability Criteria: The following table summarizes the instrumental parameters and the criteria the system must meet before analysis can proceed. Meeting these criteria is a self-validating step, ensuring the system is fit for its intended purpose.[15][16]

| Parameter | Recommended Value | Rationale |

| Column | UPLC BEH Shield RP18, 1.7 µm | Provides high efficiency and unique selectivity for polar compounds. |

| Flow Rate | 0.4 mL/min | Optimized for UPLC column dimensions to ensure sharp peaks. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |

| Sample Temp. | 15 °C | Minimizes potential degradation of the sample in the autosampler.[17] |

| Detection λ | 254 nm or 265 nm | Wavelength of high absorbance for both parent and impurity.[13][17] |

| Injection Vol. | 1.0 µL | Small volume suitable for UPLC to prevent peak distortion.[17] |

| Gradient Elution | 0-2 min (90% A), 2-15 min (to 20% A), 15-18 min (20% A), 18-20 min (to 90% A) | A representative gradient designed to separate early and late-eluting impurities. |

| SST: Resolution | NLT 3.0 between Candesartan and Impurity peaks | Ensures the peaks are baseline separated for accurate integration. |

| SST: Tailing Factor | NMT 1.5 for the Candesartan peak | Confirms good peak shape, which is essential for accurate quantification. |

| SST: RSD | NMT 5.0% for 6 replicate injections of the impurity peak | Demonstrates the precision of the analytical system. |

-

Analysis Procedure:

-

Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

-

Perform a blank injection (Diluent) to ensure no carryover or system contamination.

-

Inject the System Suitability Solution and verify that all SST criteria are met.

-

Inject the Reference Standard Solution (2.5 µg/mL) multiple times (e.g., n=6) to establish system precision.

-

Inject the Sample Solution in duplicate.

-

Inject a Reference Standard Solution at the end of the sequence to confirm system stability.

-

-

Calculation and Data Interpretation: The percentage of O-Desetheyl Candesartan Ethyl Ester in the sample is calculated using the principle of external standards and relative response, assuming the response factor is 1.0 unless previously determined.

Formula: % Impurity = (Area_Imp / Area_Std) * (Conc_Std / Conc_Sample) * 100

-

Area_Imp: Peak area of O-Desetheyl Candesartan Ethyl Ester in the Sample Solution chromatogram.

-

Area_Std: Average peak area of Candesartan Cilexetil in the Reference Standard Solution (2.5 µg/mL) chromatogram.

-

Conc_Std: Concentration of the Candesartan Cilexetil Reference Standard Solution (in mg/mL).

-

Conc_Sample: Concentration of the Candesartan Cilexetil Sample Solution (in mg/mL).

-

Conclusion: Upholding Pharmaceutical Integrity Through Precise Analysis

The meticulous control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. O-Desetheyl Candesartan Ethyl Ester stands as a key impurity in the production of Candesartan Cilexetil, and its accurate monitoring is fundamental to product quality and patient safety. This guide has detailed the scientific rationale for its importance and provided a comprehensive, actionable UPLC protocol for its analysis. The use of a highly characterized reference standard for O-Desetheyl Candesartan Ethyl Ester is the linchpin of this analytical control strategy, enabling laboratories to generate defensible data that meets the stringent requirements of global regulatory agencies and ultimately protects public health.

References

-

SynThink Research Chemicals. (n.d.). USP Reference Standards in Pharmaceutical Analysis. SynThink. Retrieved from [Link][1]

-

Veeprho. (2024, March 29). The Crucial Role of Reference Standards in the Pharmaceutical Industry!. Veeprho. Retrieved from [Link]

-

Reddy, G. V., Reddy, B. P., & Sreeram, V. (2013). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Journal of Young Pharmacists, 5(2), 52–59. Retrieved from [Link][13]

-

BioPharma Consulting Group. (n.d.). Understanding the Difference Between Working Standards and Reference Standards in Biopharma. BioPharma Consulting Group. Retrieved from [Link][2]

-

Eurofins. (n.d.). The ABC's of Reference Standard Management. Eurofins. Retrieved from [Link][3]

-

Márton, M., et al. (2007). New Practical Synthesis of the Key Intermediate of Candesartan. Organic Process Research & Development, 11(3), 547–551. Retrieved from [Link][18]

-

El-Gindy, A., et al. (2023). An endurable RP-UPLC method for assessing total impurities in candesartan cilexetil tablets. Journal of the Serbian Chemical Society. Retrieved from [Link][14]

-

Béreš, J., et al. (2009). Identification, synthesis and structural determination of some impurities of candesartan cilexetil. Collection of Czechoslovak Chemical Communications, 74(2), 347–362. Retrieved from [Link][5]

-

Cambrex. (n.d.). Quality By Design: The Importance Of Reference Standards In Drug Development. Cambrex. Retrieved from [Link][19]

-

National Center for Biotechnology Information. (n.d.). Candesartan Cilexetil. PubChem. Retrieved from [Link][6]

-

ResearchGate. (2024). A COMPREHENSIVE REVIEW ON CANDESARTAN CILEXETIL: PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE. ResearchGate. Retrieved from [Link][7]

-

ResearchGate. (2009). Identification, synthesis and structural determination of some impurities of candesartan cilexetil. ResearchGate. Retrieved from [Link][9]

-

Google Patents. (n.d.). CN111458444A - Method for determining impurities in candesartan cilexetil. Google Patents. Retrieved from [12]

-

ResearchGate. (n.d.). Structures of candesartan cilexetil and its impurities. ResearchGate. Retrieved from [Link][17]

-

Veeprho. (n.d.). Candesartan Impurities and Related Compound. Veeprho. Retrieved from [Link][4]

-

U.S. Food and Drug Administration. (n.d.). ATACAND® TABLETS - accessdata.fda.gov. FDA. Retrieved from [Link][8]

-

USP-NF. (2016). Candesartan Cilexetil Tablets Revision Bulletin. USP. Retrieved from [Link][16]

-

Lotusfeet Pharma. (n.d.). Candesartan Ethyl Ester Desethyl Analog. Lotusfeet Pharma. Retrieved from [Link][11]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. veeprho.com [veeprho.com]

- 5. cccc.uochb.cas.cz [cccc.uochb.cas.cz]

- 6. Candesartan Cilexetil | C33H34N6O6 | CID 2540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. O-Desethyl Candesartan Cilexetil | 869631-11-8 [chemicalbook.com]

- 11. lotusfeetpharma.com [lotusfeetpharma.com]

- 12. CN111458444A - Method for determining impurities in candesartan cilexetil - Google Patents [patents.google.com]

- 13. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 14. akjournals.com [akjournals.com]

- 15. drugfuture.com [drugfuture.com]

- 16. uspnf.com [uspnf.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Quality By Design The Importance Of Reference Standards In Drug Development [outsourcedpharma.com]

Highly Sensitive LC-MS/MS Quantification of O-Desethyl Candesartan Ethyl Ester in Candesartan Cilexetil APIs

Introduction & Mechanistic Context

Candesartan cilexetil is a widely prescribed angiotensin II receptor blocker (ARB) used in the management of hypertension and heart failure. During the multi-step synthesis of the active pharmaceutical ingredient (API)—specifically during the alkylation and esterification phases—various process-related impurities can form[1]. One such critical impurity is O-Desethyl Candesartan Ethyl Ester (also known as Candesartan Ethyl Ester Desethyl Analog)[2].

Because trace-level impurities in sartan drug products can pose efficacy and safety risks, regulatory bodies (such as the EMA and FDA) mandate stringent control strategies. Traditional UV-based HPLC methods often lack the sensitivity and specificity required to quantify this impurity at parts-per-million (ppm) levels within a highly concentrated API matrix. Therefore, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach is required[3].

Analytical Strategy & Causality (E-E-A-T)

As an application scientist, developing a robust LC-MS/MS method requires understanding the physicochemical properties of both the API and the target impurity. This protocol is built on three mechanistic pillars:

-

Chromatographic Selectivity (

Interactions): Sartans and their desethyl analogs possess multiple aromatic systems (biphenyl, tetrazole, and benzimidazole rings). A standard C18 column often struggles to resolve these structurally similar compounds. By selecting a Biphenyl stationary phase , we leverage enhanced -

Ionization Efficiency: The mobile phase is modified with 0.1% Formic Acid and 5 mM Ammonium Formate. The acidic environment neutralizes the carboxylic and tetrazole groups to ensure good chromatographic retention, while simultaneously driving the protonation of the basic benzimidazole nitrogen. This yields a highly abundant

precursor ion at m/z 441.2 for the impurity in Positive Electrospray Ionization (ESI+) mode. -

System Self-Preservation (Divert Valve): To achieve trace-level detection, a high concentration of the API must be injected. If this massive API peak enters the mass spectrometer, it will cause severe source fouling and ionization suppression. To create a self-validating and robust system , a divert valve is programmed to route the LC eluent to waste during the API's elution window, only directing the flow to the MS during the specific retention time of the impurity[4].

Experimental Workflow

LC-MS/MS workflow for O-Desethyl Candesartan Ethyl Ester quantification.

Step-by-Step Methodology

Sample Preparation

To ensure trustworthiness and correct for matrix effects, an isotopically labeled Internal Standard (SIL-IS), such as Candesartan-d4, is utilized.

-

Diluent Preparation: Prepare a mixture of Methanol:Water (80:20, v/v).

-

Standard Spiking: Prepare a stock solution of O-Desethyl Candesartan Ethyl Ester reference standard (1 mg/mL in Methanol). Dilute to working concentrations (0.05 – 5.0 ppm).

-

API Extraction: Accurately weigh 50 mg of Candesartan Cilexetil API into a 10 mL volumetric flask.

-

Dissolution: Add 5 mL of the diluent and 50 µL of the SIL-IS working solution (10 ppm). Sonicate for 5 minutes until fully dissolved.

-

Filtration: Make up the volume to 10 mL with diluent. Centrifuge an aliquot at 14,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

UHPLC Separation Parameters

Table 1: Chromatographic Conditions

| Parameter | Specification |

| Column | Accucore Biphenyl (100 mm × 2.1 mm, 2.6 µm) |

| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in LC-MS grade Water |

| Mobile Phase B | 0.1% Formic Acid in LC-MS grade Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2.0 µL |

| Divert Valve | 0.0–3.0 min (MS), 3.0–6.0 min (Waste/API), 6.0–10.0 min (MS) |

Table 2: Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 80 | 20 |

| 1.5 | 80 | 20 |

| 4.5 | 40 | 60 |

| 6.5 | 10 | 90 |

| 8.0 | 10 | 90 |

| 8.1 | 80 | 20 |

| 10.0 | 80 | 20 |

Mass Spectrometry (MS/MS) Parameters

Operate the Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode[3].

Table 3: ESI Source & MRM Transitions

| Parameter | Value |

| Polarity | Positive (ESI+) |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 500 °C |

| Desolvation Gas Flow | 1000 L/hr |

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (eV) | Purpose |

| O-Desethyl Candesartan Ethyl Ester | 441.2 | 207.1 | 50 | 70 | 25 | Quantifier |

| O-Desethyl Candesartan Ethyl Ester | 441.2 | 179.1 | 50 | 70 | 40 | Qualifier |

| Candesartan-d4 (IS) | 445.2 | 211.1 | 50 | 70 | 25 | Internal Standard |

Note: The primary product ion at m/z 207.1 corresponds to the cleavage of the biphenyl-tetrazole moiety, a highly stable and characteristic fragment for sartan derivatives.

Method Validation Summary

The method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for routine quality control.

Table 4: Representative Validation Data

| Parameter | Value | Acceptance Criteria |

| Limit of Detection (LOD) | 0.05 ppm | Signal-to-Noise (S/N) |

| Limit of Quantitation (LOQ) | 0.15 ppm | Signal-to-Noise (S/N) |

| Linearity Range | 0.15 – 5.0 ppm | Correlation Coefficient ( |

| Accuracy (Recovery) | 97.2% – 101.8% | 80% – 120% at LOQ level |

| Precision (Repeatability) | 3.4% RSD |

References

-

Thermo Fisher Scientific. "Sensitive and robust determination of genotoxic AZBT impurity in six sartan drug products." 4

-

Agilent Technologies. "Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues in Five Different Sartan APIs and Formulations." 3

-

Sigma-Aldrich. "Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter."

-

Veeprho. "Candesartan Ethyl Ester Desethyl N1-Cilexetil Analog." 2

-

ResearchGate. "Structures of candesartan cilexetil and its impurities." 1

Sources

Application Note: A Protocol for the Isolation and Purification of Candesartan Degradation Products

Abstract: This document provides a comprehensive protocol for the isolation and purification of candesartan degradation products. The protocol is designed for researchers, scientists, and drug development professionals engaged in impurity profiling, reference standard generation, and stability studies of candesartan. The methodology encompasses forced degradation to generate impurities, analytical method development for their separation, and a detailed, scalable preparative HPLC protocol for their isolation and purification. This guide emphasizes the scientific rationale behind the experimental choices to ensure robustness and reproducibility.

Introduction: The Imperative of Impurity Profiling for Candesartan

Candesartan cilexetil, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, is widely prescribed for the treatment of hypertension and heart failure. As with any pharmaceutical agent, it is susceptible to degradation under various environmental conditions, leading to the formation of impurities that may impact its efficacy and safety. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate stringent control and characterization of impurities in drug substances and products.

This application note details a systematic approach to generate, isolate, and purify degradation products of candesartan. The isolated impurities can then be used as reference standards for method validation, stability studies, and toxicological assessments.

Generation of Degradation Products: Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug and to generate its degradation products.[1][2] Candesartan cilexetil is subjected to stress under various conditions as outlined by ICH guideline Q1A(R2).[2]

Stress Conditions:

-

Acid Hydrolysis: Treat candesartan cilexetil solution with 0.5 N HCl at room temperature for 2 hours.[3]

-

Base Hydrolysis: Treat candesartan cilexetil solution with 0.5 N NaOH at room temperature for 2 hours.[3]

-

Oxidative Degradation: Treat candesartan cilexetil solution with 3-10% H₂O₂ at room temperature.[2][4]

-

Thermal Degradation: Expose solid candesartan cilexetil to dry heat at 60-70°C.[2][5]

-

Photolytic Degradation: Expose candesartan cilexetil solution to UV light.[2][3]

These studies have been shown to produce several known degradation products, including Des Ethyl CCX from acid hydrolysis and CDS-6 from base hydrolysis.[3]

Analytical Method for Separation of Degradation Products

A robust analytical method is the cornerstone for the successful isolation of impurities. Ultra High-Pressure Liquid Chromatography (UPLC) is preferred for its high resolution and sensitivity in separating closely related compounds.[2][3]

Recommended Analytical UPLC Method:

| Parameter | Condition | Rationale |

| Column | Waters Acquity BEH Shield RP18, 1.7 µm | C18 stationary phases provide excellent retention and separation for non-polar to moderately polar compounds like candesartan and its impurities.[3] |

| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate, pH 3.0 | A buffered mobile phase ensures consistent retention times and peak shapes. |

| Mobile Phase B | Acetonitrile/Water (95:5, v/v) | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for the analytes.[3] |

| Gradient Elution | A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B. | A gradient is necessary to elute all degradation products with good resolution in a reasonable time.[3] |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for a small particle size column to achieve high efficiency. |

| Column Temperature | 30-40°C | Elevated temperature can improve peak shape and reduce viscosity.[2] |

| Detection | UV at 210 nm and 254 nm | Candesartan and its degradation products have UV absorbance at these wavelengths.[3] |

| Injection Volume | 1-5 µL | Small injection volumes are typical for UPLC to prevent column overload. |

Protocol for Isolation and Purification by Preparative HPLC

The transition from an analytical to a preparative scale requires a systematic approach to maintain the separation quality while significantly increasing the sample load.[2][6]

Workflow for Preparative Purification:

Caption: Workflow for the isolation and purification of candesartan degradation products.

Step-by-Step Preparative HPLC Protocol:

Step 1: Preparation of the Crude Sample

-

Perform a larger-scale forced degradation reaction under the conditions that generate the target impurity of interest.

-

After the reaction, neutralize the solution if necessary.

-

Concentrate the solution under reduced pressure to a smaller volume.

-

Dissolve the concentrated residue in the initial mobile phase composition of the preparative HPLC method.

-

Filter the solution through a 0.45 µm filter to remove any particulate matter.

Step 2: Preparative HPLC System and Conditions

The following is a proposed starting point for the preparative method, scaled up from the analytical method. Optimization may be required based on the specific degradation product and the available instrumentation.

| Parameter | Preparative Condition | Rationale for Scaling |

| Column | C18, 5-10 µm particle size, e.g., 250 x 21.2 mm or 250 x 50 mm | Larger column dimensions accommodate higher sample loads. The stationary phase chemistry should be the same as the analytical column to maintain selectivity.[2][6][7] |

| Mobile Phase A | 0.1% Acetic Acid or Formic Acid in Water | Volatile buffers are preferred for preparative chromatography to facilitate easy removal during solvent evaporation.[3][8] |

| Mobile Phase B | Acetonitrile | Consistent with the analytical method. |

| Gradient Elution | A scaled-up gradient from the analytical method. | The gradient duration needs to be adjusted based on the column volume and flow rate to maintain similar separation. |

| Flow Rate | 15-20 mL/min (for 21.2 mm ID column) | The flow rate is scaled up proportionally to the cross-sectional area of the preparative column. |

| Column Temperature | Ambient or slightly elevated (e.g., 30°C) | To maintain consistency with the analytical method. |

| Detection | UV at the optimal wavelength determined from the analytical run. | A single wavelength is typically used for triggering fraction collection. |

| Injection Volume | 1-5 mL (depending on sample concentration and column dimensions) | Significantly larger injection volumes are used to load more sample onto the column. |

Step 3: Fraction Collection

-

Set up the fraction collector to collect peaks based on a UV threshold or time-based windows determined from the analytical chromatogram.

-

Perform a trial injection with a smaller amount of the crude sample to confirm the retention times of the target impurities on the preparative system.

-

Inject the prepared crude sample and initiate the preparative run and fraction collection.

-

Collect the eluent corresponding to each target degradation product into separate, clearly labeled vessels.

Step 4: Post-Purification Processing

-

Analyze the purity of each collected fraction using the developed analytical UPLC method.

-

Pool the fractions of the same impurity that meet the desired purity criteria (e.g., >95%).

-

Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

-

If a non-volatile buffer was used, the aqueous residue may need to be desalted using solid-phase extraction (SPE).

-

Freeze-dry (lyophilize) the remaining aqueous solution to obtain the purified degradation product as a solid.

-

The isolated solid can then be characterized using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.[3][7]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the isolation and purification of candesartan degradation products. By following a systematic approach of forced degradation, analytical method development, and scaled-up preparative HPLC, researchers can obtain high-purity reference standards of these impurities. These standards are crucial for ensuring the quality, safety, and efficacy of candesartan drug products.

References

-

A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. PMC. Available at: [Link]

-

Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method. Pharmaceutical Chemistry Journal. Available at: [Link]

-

A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples. American Journal of Analytical Chemistry. Available at: [Link]

-

Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Waters Corporation. Available at: [Link]

-

Isolation and Identification of Process Impurities in Crude Valsartan by HPLC, Mass Spectrometry, and Nuclear Magnetic Resonance. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

-

Analytical method development and validation for Candesartan Cilexetil as bulk drug and in pharmaceutical dosage forms by HPLC. SciSpace. Available at: [Link]

-

Separation and Characterization of Related Substances in Candesartan Cilexetil Tablets by UPLC-Q-TOF-MS. SSRN. Available at: [Link]

-

An endurable RP-UPLC method for assessing total impurities in candesartan cilexetil tablets: Evaluating greenness and whiteness in. AKJournals. Available at: [Link]

-

What is Preparative HPLC | Find Your Purification HPLC System. Agilent. Available at: [Link]

-

Identification, Isolation, and Characterization of Five Potential Degradation Impurities in Candesartan Cilexetil Tablets. Request PDF. Available at: [Link]

-

Preparative HPLC Purification. Ardena. Available at: [Link]

-

Key Concepts and Considerations of Preparative Liquid Chromatography. Welch Materials. Available at: [Link]

-

Candesartan EP Impurities & USP Related Compounds. SynThink. Available at: [Link]

-

An endurable RP-UPLC method for assessing total impurities in candesartan cilexetil tablets. AKJournals. Available at: [Link]

-

Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method. PMC. Available at: [Link]

-

Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. PubMed. Available at: [Link]

-

Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Asian Journal of Chemistry. Available at: [Link]

-

General tips for preparative HPLC Technical Note. MZ-Analysentechnik. Available at: [Link]

-

The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. PubMed. Available at: [Link]

-

LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. ovid.com [ovid.com]

- 5. Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. lcms.cz [lcms.cz]

Application Note: High-Resolution Quantification of O-Desethyl Candesartan Esters in Bulk Drug API

This Application Note is structured to address the quantification of O-Desethyl Candesartan Cilexetil (Pharmacopeial Impurity B) and its potential process-related analog, O-Desethyl Candesartan Ethyl Ester , in bulk drug substances.

Executive Summary & Scientific Rationale

In the development of Candesartan Cilexetil bulk drug (API), the formation of "O-Desethyl" impurities represents a critical stability-limiting pathway.[1] While Candesartan Cilexetil is the prodrug, it is susceptible to two primary degradation routes: ester hydrolysis (forming Candesartan) and ether cleavage (forming O-Desethyl analogs).[1]

The specific analyte O-Desethyl Candesartan Cilexetil (EP Impurity B / USP Related Compound B) is formed via the loss of the ethyl group on the benzimidazole ether linkage.[1] This degradation is often accelerated by thermal stress and acidic conditions during milling or storage.[1]

Clarification on Nomenclature:

-

Target Analyte 1: O-Desethyl Candesartan Cilexetil (CAS: 869631-11-8).[1][2][3] This is the major degradation product where the cilexetil ester remains intact, but the ethoxy group becomes a hydroxyl/keto group.[1]

-

Target Analyte 2: O-Desethyl Candesartan Ethyl Ester .[1] This is a process-related impurity that may exist if Candesartan Ethyl Ester (Impurity A) undergoes similar O-desethylation, or if transesterification occurs in the presence of ethanol.[1]

This protocol provides a unified, stability-indicating HPLC method capable of resolving these structural analogs from the main peak.[1]

Mechanistic Pathway

The O-desethylation transforms the lipophilic ethoxy-benzimidazole into a more polar hydroxy-benzimidazole (tautomerizing to a keto-form).[1] This polarity shift significantly reduces retention time in Reverse Phase Chromatography (RPC), requiring a carefully tuned gradient to prevent co-elution with the solvent front or polar degradants like Candesartan acid.[1]

Figure 1: Mechanistic origin of O-Desethyl impurities from Candesartan Cilexetil and its Ethyl Ester analog.

Experimental Protocol

Reagents and Standards

-

Reference Standard: O-Desethyl Candesartan Cilexetil (Impurity B)[1][4][2][3] >98% purity.

-

Solvents: Acetonitrile (HPLC Grade), Methanol (LC-MS Grade), Milli-Q Water.[1]

-

Buffer Reagents: Potassium Dihydrogen Phosphate (

), Orthophosphoric Acid (85%).[1]

Chromatographic Conditions (UHPLC/HPLC)

This method utilizes a C8 stationary phase rather than the standard C18.[1] The C8 chemistry provides better peak symmetry for the polar O-desethyl metabolites and reduces the excessive retention of the hydrophobic cilexetil moiety.[1]

| Parameter | Specification | Rationale |

| Column | Zorbax SB-C8 (4.6 x 150 mm, 3.5 µm) or equiv.[1] | C8 offers optimal selectivity for benzimidazole derivatives.[1] |

| Mobile Phase A | 10mM Phosphate Buffer, pH 3.0 | Acidic pH suppresses ionization of the tetrazole, improving retention.[1] |

| Mobile Phase B | Acetonitrile : Water (95:5 v/v) | High organic strength required to elute the cilexetil backbone.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |

| Column Temp | 30°C | Controls mass transfer kinetics.[1] |

| Detection | UV @ 254 nm (Ref 210 nm) | 254 nm is specific to the benzimidazole chromophore; 210 nm detects non-chromophoric impurities.[1] |

| Injection Vol | 10 µL | Standard loop size.[1] |

Gradient Program

The gradient is designed to elute the polar O-Desethyl impurities early (approx.[1] RRT 0.4 - 0.[1]6) while ensuring the highly lipophilic API and dimers elute later.[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 60 | 40 | Initial Hold |

| 5.0 | 60 | 40 | Isocratic for polar impurities |

| 25.0 | 20 | 80 | Linear Ramp to elute API |

| 30.0 | 10 | 90 | Wash step for dimers |

| 35.0 | 60 | 40 | Re-equilibration |

Method Validation & Execution

Sample Preparation

Diluent: Acetonitrile:Water (3:2 v/v).[1]

-

Note: Do not use pure methanol as a diluent, as it can induce transesterification (forming Impurity A) during sample storage.[1]

Stock Solution Preparation:

-

Weigh 50 mg of Bulk Drug Substance into a 50 mL volumetric flask.

-

Add 30 mL Diluent and sonicate for 10 minutes (maintain temp < 25°C).

-

Make up to volume with Diluent (Conc: 1000 µg/mL).[1]

Impurity Standard Spiking:

-

Prepare a stock of O-Desethyl Candesartan Cilexetil at 100 µg/mL.[1]

-

Spike into the API solution to established Specification Level (e.g., 0.15% = 1.5 µg/mL).[1]

System Suitability Criteria

To ensure the data is trustworthy (Trustworthiness pillar), the system must pass these checks before release:

-

Resolution (

): > 2.0 between O-Desethyl Candesartan Cilexetil and Candesartan (Acid). -

Tailing Factor (

): < 1.5 for the O-Desethyl peak (these peaks tend to tail due to the hydroxyl group).[1] -

Precision: %RSD < 2.0% for 6 replicate injections of the standard.

Workflow Diagram

Figure 2: Step-by-step analytical workflow for quantification.

Calculation & Data Analysis

Quantification is typically performed using the External Standard Method or Diluted Standard Method .[1]

Formula:

Where:

- : Peak area of O-Desethyl impurity.[1]

- : Peak area of Diluted Standard (1%).[1]

- : Concentration of Standard.

- : Concentration of Sample.

- : Potency of Standard.[1]

-

RRF (Relative Response Factor):

-

For O-Desethyl Candesartan Cilexetil (Impurity B) , the RRF is typically 1.1 - 1.2 due to the loss of the ethoxy auxochrome, slightly altering UV absorption at 254 nm.[1] It is recommended to determine RRF experimentally during validation.

-

Expected Retention Times (Relative to API)

| Compound | RRT (Approx) |

| Candesartan (Acid) | 0.45 |

| O-Desethyl Candesartan Cilexetil | 0.58 |

| Candesartan Cilexetil (API) | 1.00 |